3-ethyl-N-(3-fluoro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Description
3-ethyl-N-(3-fluoro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and methyl groups in the phenyl ring enhances the compound’s chemical stability and biological activity.
Properties
IUPAC Name |
3-ethyl-N-(3-fluoro-4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN6/c1-3-20-13-11(18-19-20)12(15-7-16-13)17-9-5-4-8(2)10(14)6-9/h4-7H,3H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVROLIPQOLIBDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=N1)NC3=CC(=C(C=C3)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-N-(3-fluoro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an appropriate hydrazine derivative and an alkyne.
Pyrimidine Ring Formation: The triazole intermediate is then reacted with a suitable nitrile or amidine to form the pyrimidine ring.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-N-(3-fluoro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the phenyl ring and the triazole-pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
3-ethyl-N-(3-fluoro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-ethyl-N-(3-fluoro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-ethyl-N-(3-chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
- 3-ethyl-N-(3-bromo-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
- 3-ethyl-N-(3-iodo-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Uniqueness
The presence of the fluorine atom in 3-ethyl-N-(3-fluoro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine enhances its chemical stability and biological activity compared to its chloro, bromo, and iodo analogs. Fluorine’s high electronegativity and small size allow for stronger interactions with biological targets, making this compound particularly effective in its applications.
Biological Activity
3-ethyl-N-(3-fluoro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, including its anticancer properties, antiviral activity, and mechanisms of action, supported by data tables and research findings.
Chemical Structure
The compound features a triazolo-pyrimidine scaffold that is known for its diverse biological activities. The presence of an ethyl group and a fluoromethylphenyl substituent enhances its pharmacological profile.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
-
Anticancer Activity :
- Several studies have demonstrated the compound's ability to inhibit cancer cell proliferation. For instance, it has shown effectiveness against breast cancer cell lines (MDA-MB-231) with IC50 values indicating strong cytotoxicity.
- In vitro studies revealed that the compound induces apoptosis in cancer cells by enhancing caspase-3 activity, confirming its role as an apoptosis-inducing agent.
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Antiviral Properties :
- The compound has been evaluated for its antiviral activity against several viruses. It demonstrates significant inhibition of viral replication at low micromolar concentrations.
-
Mechanisms of Action :
- The biological activity is attributed to its interaction with specific cellular targets, including enzymes involved in cell cycle regulation and apoptosis pathways.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 1.0 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 2.5 | Inhibition of microtubule assembly |
| HepG2 (Liver) | 1.5 | Cell cycle arrest |
Table 2: Antiviral Activity
| Virus | IC50 (μM) | Effectiveness |
|---|---|---|
| HIV | 0.35 | Strong inhibition of replication |
| Influenza A | 0.50 | Moderate inhibition |
| Herpes Simplex Virus | 0.75 | Effective antiviral activity |
Case Studies
Case Study 1 : In a study focusing on the effects of the compound on MDA-MB-231 cells, treatment with varying concentrations led to significant morphological changes indicative of apoptosis. The study reported a dose-dependent increase in caspase-3 activity, supporting the hypothesis that the compound triggers apoptotic pathways.
Case Study 2 : Another investigation assessed the antiviral potential against HIV. The compound was found to effectively inhibit reverse transcriptase activity at low concentrations, suggesting its potential as a therapeutic agent in HIV treatment.
Q & A
Q. What synthetic methodologies are reported for 3-ethyl-N-(3-fluoro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine?
The synthesis typically involves multi-step reactions starting with the triazolo[4,5-d]pyrimidine core. A common approach includes nucleophilic substitution at the 7-position of the heterocycle using 3-fluoro-4-methylaniline under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO). Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradients) . Key intermediates, such as 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine, are synthesized prior to aryl group introduction .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Standard characterization includes:
- 1H/13C NMR : To confirm substitution patterns and aryl group attachment (e.g., δ 8.2–8.5 ppm for triazole protons, δ 2.3 ppm for methyl groups) .
- Mass Spectrometry (MS/HRMS) : To verify molecular ion peaks and isotopic patterns (e.g., [M+H]+ at m/z 342.1) .
- TLC : For monitoring reaction progress (Rf ~0.3 in MeOH/CHCl3, 1:10) .
| Technique | Application | Example Data |
|---|---|---|
| 1H NMR | Confirmation of aryl substituents | δ 7.4–7.6 ppm (aromatic protons) |
| HRMS | Molecular formula validation | [M+H]+: 342.1234 (calc. 342.1230) |
Q. What are the primary structural features influencing its pharmacological activity?
The 3-ethyl group enhances lipophilicity, improving membrane permeability, while the 3-fluoro-4-methylphenyl moiety contributes to target binding via hydrophobic and halogen-bonding interactions. The triazolo-pyrimidine core mimics purine bases, enabling potential kinase inhibition .
Advanced Research Questions
Q. How can reaction yields be optimized during scale-up synthesis?
- Catalyst Screening : Use Fe(acac)3 or Pd-based catalysts to accelerate aryl coupling reactions .
- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions .
- Temperature Control : Maintain reflux at 80–100°C to balance reaction rate and decomposition .
- Purification : Employ preparative HPLC for high-purity batches (>98%) .
Q. What in vitro models are suitable for evaluating its biological activity?
- Kinase Inhibition Assays : Use recombinant enzymes (e.g., EGFR, PDGFR-β) to measure IC50 values via fluorescence polarization .
- Cell-Based Assays : Screen against A-431 (epidermoid carcinoma) or U251 (glioblastoma) lines, monitoring proliferation via MTT assays .
- ELISA : Quantify phosphorylation inhibition (e.g., tyrosine phosphorylation in EGFR pathways) .
Q. How can discrepancies in biological activity data across studies be resolved?
- Assay Standardization : Control variables like cell passage number, serum concentration, and growth factors (e.g., VEGF, PDGF-β) .
- Metabolic Stability Testing : Assess compound degradation in liver microsomes to explain variability in IC50 values .
- Structural Confirmation : Re-analyze batches via XRD or 2D NMR to rule out polymorphic variations .
Q. What strategies are effective for elucidating its mechanism of action?
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding modes with kinase ATP pockets .
- Kinome Screening : Profile activity against a panel of 100+ kinases to identify off-target effects .
- CRISPR-Cas9 Knockout : Validate target engagement by comparing activity in wild-type vs. kinase-deficient cell lines .
Q. How should stability studies under physiological conditions be designed?
- Buffer Compatibility : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours .
- HPLC Monitoring : Track degradation products (e.g., hydrolyzed triazole or demethylated derivatives) .
- Light Sensitivity : Store samples in amber vials to prevent photodegradation .
Key Considerations for Data Interpretation
- Contradictory Activity Data : Differences in cell line EGFR expression levels (e.g., A-431 vs. SF-539) may explain variability. Normalize results to receptor density quantified via flow cytometry .
- SAR Insights : Fluorine at the 3-position increases metabolic stability, while ethyl substitution at N3 reduces cytotoxicity compared to bulkier groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
